molecular formula C14H16N4O2 B570348 3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide CAS No. 113424-67-2

3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide

Cat. No.: B570348
CAS No.: 113424-67-2
M. Wt: 272.308
InChI Key: HMOYTOAWLZJNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide is a chemical compound with the molecular formula C14H18N4O2 It is a derivative of pyrazinecarboxamide, characterized by the presence of an amino group, a phenyl group, and a propyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate precursors, such as 1,2-diketones with diamines.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions.

    Oxidation to Form the 4-Oxide: The final step involves the oxidation of the pyrazine ring to form the 4-oxide using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form higher oxidation states.

    Reduction: Reduction reactions can convert the 4-oxide back to the parent pyrazinecarboxamide.

    Substitution: The amino, phenyl, and propyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Higher oxidation state derivatives.

    Reduction: Parent pyrazinecarboxamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-phenyl-2-pyrazinecarboxamide: Lacks the propyl group and 4-oxide.

    6-Phenyl-n-propyl-2-pyrazinecarboxamide: Lacks the amino group and 4-oxide.

    3-Amino-6-phenyl-2-pyrazinecarboxamide 4-oxide: Lacks the propyl group.

Uniqueness

3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide is unique due to the presence of all three functional groups (amino, phenyl, and propyl) and the 4-oxide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

113424-67-2

Molecular Formula

C14H16N4O2

Molecular Weight

272.308

IUPAC Name

3-(3-aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide

InChI

InChI=1S/C14H16N4O2/c15-8-4-7-12-13(14(16)19)17-11(9-18(12)20)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,15H2,(H2,16,19)

InChI Key

HMOYTOAWLZJNHJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C[N+](=C(C(=N2)C(=O)N)CCCN)[O-]

Synonyms

Pyrazinecarboxamide, 3-amino-6-phenyl-N-propyl-, 4-oxide (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.